6-Benzyloxypyridine-3-boronic acid is a significant compound in the field of organic chemistry, particularly known for its applications in medicinal chemistry and material science. This compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl or alkyl group. The molecular formula for 6-Benzyloxypyridine-3-boronic acid is , and its molecular weight is approximately 229.04 g/mol .
6-Benzyloxypyridine-3-boronic acid is classified as an organoboron compound, specifically a pyridine derivative. It is often used in synthetic organic chemistry for its ability to participate in cross-coupling reactions, making it valuable for constructing complex molecular architectures.
The synthesis of 6-Benzyloxypyridine-3-boronic acid typically involves the reaction of 6-bromopyridine-3-boronic acid with benzyl alcohol under basic conditions. This method allows for the introduction of the benzyloxy group at the 6-position of the pyridine ring.
The molecular structure of 6-Benzyloxypyridine-3-boronic acid features a pyridine ring substituted with a benzyloxy group at the 6-position and a boronic acid functional group at the 3-position. The presence of these functional groups contributes to its reactivity and interactions in various chemical processes.
6-Benzyloxypyridine-3-boronic acid is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. This reaction is facilitated by palladium catalysts.
The mechanism by which 6-Benzyloxypyridine-3-boronic acid acts as an inhibitor involves its interaction with specific biological targets, notably efflux pumps in bacteria. These pumps are responsible for expelling antimicrobial agents from bacterial cells, leading to resistance.
Research has demonstrated that derivatives of this compound can inhibit the NorA efflux pump in Staphylococcus aureus, enhancing the efficacy of antibiotics like ciprofloxacin against resistant strains .
6-Benzyloxypyridine-3-boronic acid has several applications:
Halogen-lithium exchange remains the cornerstone synthetic approach for preparing 6-substituted pyridine-3-boronic acids, offering precise regiocontrol essential for pharmaceutical intermediates. This method involves treating 5-bromo-2-fluoropyridine with alkoxides to form 6-substituted bromopyridine precursors, followed by directed metalation. The critical step employs n-butyllithium (n-BuLi) at –78°C in anhydrous THF to generate an aryllithium intermediate, which undergoes electrophilic trapping with triisopropyl borate (B(OiPr)₃). Subsequent acidic hydrolysis yields the target boronic acid [1] [8] [9].
Optimization Insights:
Table 1: Optimization of Halogen-Lithium Exchange Parameters
Parameter | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Temperature | –78°C | –85°C | +22% |
Borating Agent | B(OMe)₃ | B(OiPr)₃ | +15% (purity) |
Solvent | Diethyl ether | THF | +18% |
Quench | 1M HCl | Controlled H₂O | +30% (reproducibility) [8] [9] |
Recent advances include continuous-flow lithiation-borylation systems achieving 60 g/h throughput with residence times under 1 second, enabling large-scale production while suppressing side reactions [9].
Multicomponent reactions (MCRs) provide efficient access to structurally diverse boronic acid derivatives by converging three or more reactants in a single step. The Ugi-4CR (aldehyde/amine/carboxylic acid/isonitrile) and Passerini-3CR (aldehyde/carboxylic acid/isonitrile) are particularly valuable for generating peptide-boronic acid hybrids and complex boronic esters [6] [10].
Key Implementations:
Table 2: Multicomponent Reaction Templates for Boronic Acid Diversification
Reaction Type | Core Components | Structural Features Introduced | Application |
---|---|---|---|
Ugi-4CR | Isonitrile/amine/aldehyde/HCO₂H | α-Aminoamide, peptide mimetics | pH-activatable probes [10] |
Passerini-3CR | Isonitrile/carboxylic acid/aldehyde | Acyloxyaminomethyl groups | Polymer conjugates [6] |
Amine-thiol-acrylate | Acrylate/amine/thiol | β-Amino sulfides | Nucleic acid carriers [6] |
MCRs enable rapid SAR studies by systematically varying hydrophobic, cationic, and hydrogen-bonding domains in carrier materials for protein/nucleic acid delivery [6].
Strategic modifications at the C-6 position of pyridine-3-boronic acid significantly influence biological activity, particularly against Staphylococcus aureus NorA efflux pump. The benzyloxy group in lead compound I (6-benzyloxypyridine-3-boronic acid) serves as a hydrophobic anchor within the NorA substrate tunnel [1] [8].
Structure-Activity Relationship Findings:
Table 3: Pharmacomodulation Impact on NorA Inhibition
C-6 Modification | Relative Potency | Ciprofloxacin Potentiation | Key Observation |
---|---|---|---|
Benzyloxy (I) | 1.0× | 4-fold (16 μg/mL) | Baseline lead [1] |
p-NO₂-benzyloxy | 8.0× | 32-fold (2 μg/mL) | Enhanced membrane penetration |
3-Phenoxypropoxy | 1.8× | 7.2-fold | Optimal chain length |
2-Naphthylmethoxy | 0.6× | 2.4-fold | Steric hindrance penalty [8] |
Electronic effects dominate over lipophilicity: para-substituted electron-withdrawing groups lower the pKₐ of the boronic acid, enhancing tetrahedral anion formation at physiological pH, which strengthens interactions with NorA catalytic residues [2] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: